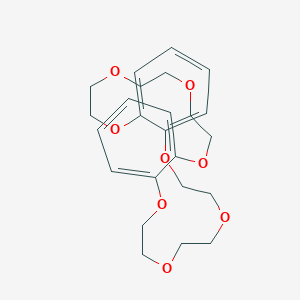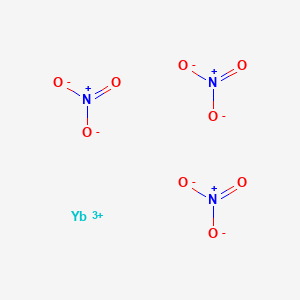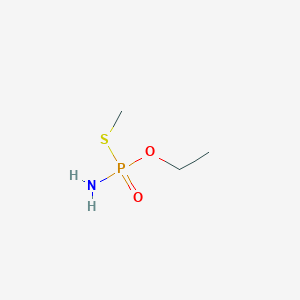
O-Ethyl S-methyl phosphoramidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-methyl phosphoramidothioate, also known as VX, is a highly toxic organophosphate compound that was developed as a chemical warfare agent during the Cold War. VX belongs to a class of chemicals called nerve agents, which are designed to disrupt the normal functioning of the nervous system. Despite its deadly nature, VX has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Mécanisme D'action
O-Ethyl S-methyl phosphoramidothioate works by inhibiting the activity of an enzyme called acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, O-Ethyl S-methyl phosphoramidothioate causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerve cells and ultimately paralysis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of O-Ethyl S-methyl phosphoramidothioate are well documented. O-Ethyl S-methyl phosphoramidothioate causes a wide range of symptoms, including respiratory distress, convulsions, and ultimately death. O-Ethyl S-methyl phosphoramidothioate is highly toxic and can be fatal in very small doses.
Avantages Et Limitations Des Expériences En Laboratoire
O-Ethyl S-methyl phosphoramidothioate has several advantages and limitations for lab experiments. One advantage is that it is highly toxic and can be used to study the effects of nerve agents on the nervous system. However, the use of O-Ethyl S-methyl phosphoramidothioate in lab experiments is highly regulated due to its toxicity and potential for harm.
Orientations Futures
There are several future directions for research on O-Ethyl S-methyl phosphoramidothioate. One area of interest is the development of antidotes for O-Ethyl S-methyl phosphoramidothioate exposure, which could potentially save lives in the event of a chemical attack. Another area of interest is the development of safer and more effective pesticides that are based on the structure of O-Ethyl S-methyl phosphoramidothioate. Additionally, research on the potential medical applications of O-Ethyl S-methyl phosphoramidothioate could lead to the development of new cancer treatments or other therapies.
Méthodes De Synthèse
O-Ethyl S-methyl phosphoramidothioate can be synthesized using a variety of methods, including the reaction of O-ethyl phosphorodichloridate with methylamine and sulfur, or the reaction of O-ethyl phosphorothioic acid with methylamine and phosphorus oxychloride. The synthesis of O-Ethyl S-methyl phosphoramidothioate is highly complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
O-Ethyl S-methyl phosphoramidothioate has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. O-Ethyl S-methyl phosphoramidothioate has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. O-Ethyl S-methyl phosphoramidothioate has also been investigated as a potential pesticide, as it is highly effective at killing insects and other pests.
Propriétés
Numéro CAS |
10265-93-7 |
|---|---|
Nom du produit |
O-Ethyl S-methyl phosphoramidothioate |
Formule moléculaire |
C3H10NO2PS |
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
[amino(methylsulfanyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C3H10NO2PS/c1-3-6-7(4,5)8-2/h3H2,1-2H3,(H2,4,5) |
Clé InChI |
MINHJPWDPAMUSK-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N)SC |
SMILES canonique |
CCOP(=O)(N)SC |
Autres numéros CAS |
10265-93-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




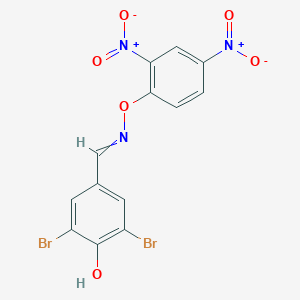
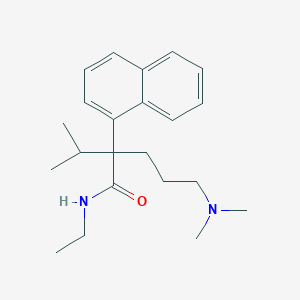
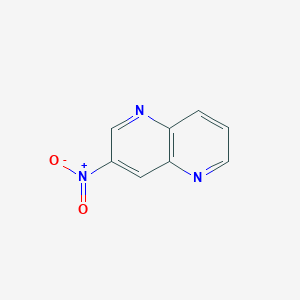
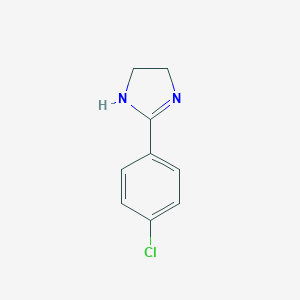
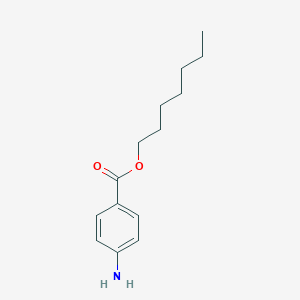
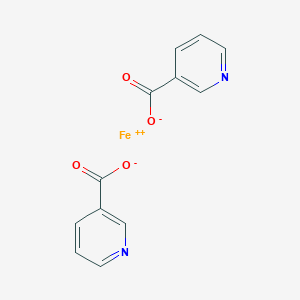
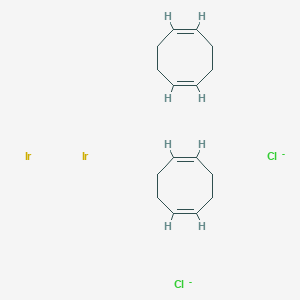

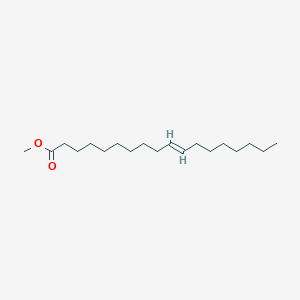
![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)

